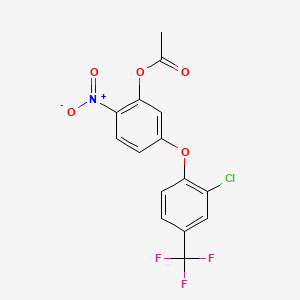
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Acifluorfen, and it is primarily used as a herbicide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrophenyl acetate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated products, and substituted phenoxy derivatives .
Applications De Recherche Scientifique
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate involves its interaction with specific molecular targets. As a herbicide, it inhibits the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroglycofen ethyl: Another diphenylether herbicide with similar applications.
Trifluoromethylpyridine: A compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .
Activité Biologique
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl acetate, with the CAS number 50594-44-0, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is C15H9ClF3NO5, with a molecular weight of approximately 375.68 g/mol. The compound exhibits a density of 1.473 g/cm³ and a boiling point of 401.2°C at 760 mmHg . Its structural characteristics include a chloro and trifluoromethyl group, which may contribute to its biological activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with various biological targets due to its lipophilic nature. Compounds with similar structures have shown potential in inhibiting certain enzymes and pathways involved in cancer progression and inflammation.
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
A notable study reported that compounds with similar phenoxy and nitrophenyl moieties demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting that this compound may possess comparable potency .
Case Studies
- Cell Line Studies :
- Molecular Docking Studies :
Summary of Findings
| Property | Value |
|---|---|
| CAS Number | 50594-44-0 |
| Molecular Formula | C15H9ClF3NO5 |
| Molecular Weight | 375.68 g/mol |
| Density | 1.473 g/cm³ |
| Boiling Point | 401.2°C |
| Anticancer Activity | Significant (IC50 < 10 µM) |
| Enzyme Inhibition | Potential MAGL inhibitor |
Propriétés
Numéro CAS |
50594-44-0 |
|---|---|
Formule moléculaire |
C15H9ClF3NO5 |
Poids moléculaire |
375.68 g/mol |
Nom IUPAC |
[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] acetate |
InChI |
InChI=1S/C15H9ClF3NO5/c1-8(21)24-14-7-10(3-4-12(14)20(22)23)25-13-5-2-9(6-11(13)16)15(17,18)19/h2-7H,1H3 |
Clé InChI |
PSWSPFSDVZVVDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















